

An In-depth Technical Guide to the Solubility of MK-0941 Free Base

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Compound of Interest

Compound Name: MK-0941 free base

CAS No.: 752240-01-0

Cat. No.: B3029692

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **MK-0941 free base**, a potent allosteric glucokinase activator. Understanding the solubility of this compound is critical for its application in in-vitro and in-vivo research, as well as for its development as a potential therapeutic agent. This document outlines available solubility data, details experimental protocols for solubility determination, and illustrates the key signaling pathway associated with its mechanism of action.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and formulation. The following tables summarize the available quantitative solubility data for MK-0941. It is crucial to distinguish between the free base form and its salt forms, as their solubilities can differ significantly.

Table 1: Solubility of **MK-0941 Free Base**

| Solvent | Concentration | Notes |
|---------------------------|---------------|-------|
| Dimethyl Sulfoxide (DMSO) | 10 mM | - |

Table 2: Solubility of MK-0941 (Monomethanesulfonate Salt)

| Solvent | Concentration |
|---------------------------|---------------|
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL |
| Dimethylformamide (DMF) | 20 mg/mL |
| Ethanol | 5 mg/mL[1] |

Note to Researchers: The majority of currently available quantitative solubility data is for the monomethanesulfonate salt of MK-0941. Researchers working with the free base form should be aware of this distinction and are encouraged to determine the solubility in their specific solvent systems empirically. The difference in solubility between the free base and salt forms can have significant implications for experimental design and data interpretation.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound. The following protocol provides a detailed methodology for this experiment.

Objective: To determine the saturation solubility of **MK-0941 free base** in a given solvent.

Materials:

- **MK-0941 free base** (solid)
- Solvent of interest (e.g., DMSO, ethanol, phosphate buffer)
- Glass vials with screw caps

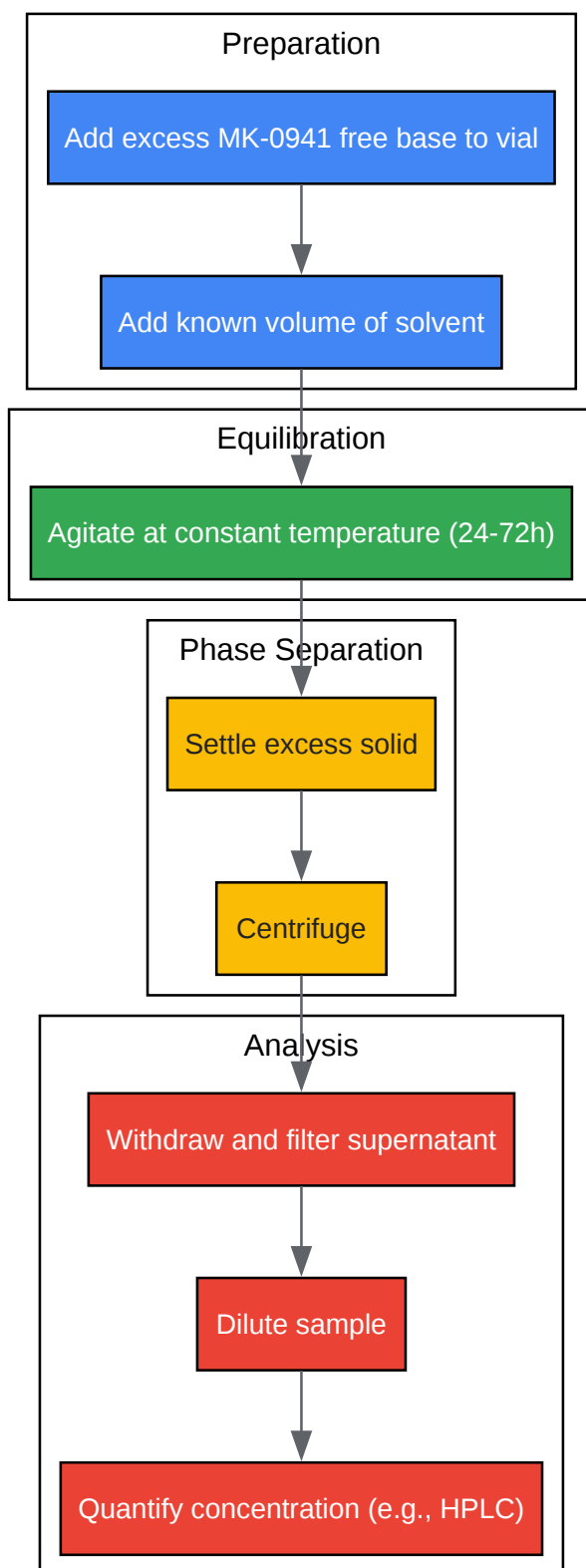
- Orbital shaker or rotator
- Constant temperature incubator or water bath
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of **MK-0941 free base** to a glass vial. The excess solid should be visually apparent to ensure that a saturated solution is achieved.
 - Add a known volume of the desired solvent to the vial.
 - Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vial in an orbital shaker or on a rotator within a constant temperature environment (e.g., 25°C or 37°C).
 - Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 72 hours. The time required for equilibration should be determined empirically for the specific compound and solvent system.
- Phase Separation:

- After equilibration, allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle.
- To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.
- Sample Collection and Preparation:
 - Carefully withdraw an aliquot of the clear supernatant using a pipette.
 - Filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility measurements.
 - Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
- Quantification:
 - Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of MK-0941.
 - Prepare a calibration curve using standard solutions of MK-0941 of known concentrations to accurately quantify the solubility.
- Data Reporting:
 - Calculate the solubility of **MK-0941 free base** in the tested solvent, typically expressed in mg/mL or molarity (mol/L).

The following diagram illustrates the general workflow for this experimental protocol.



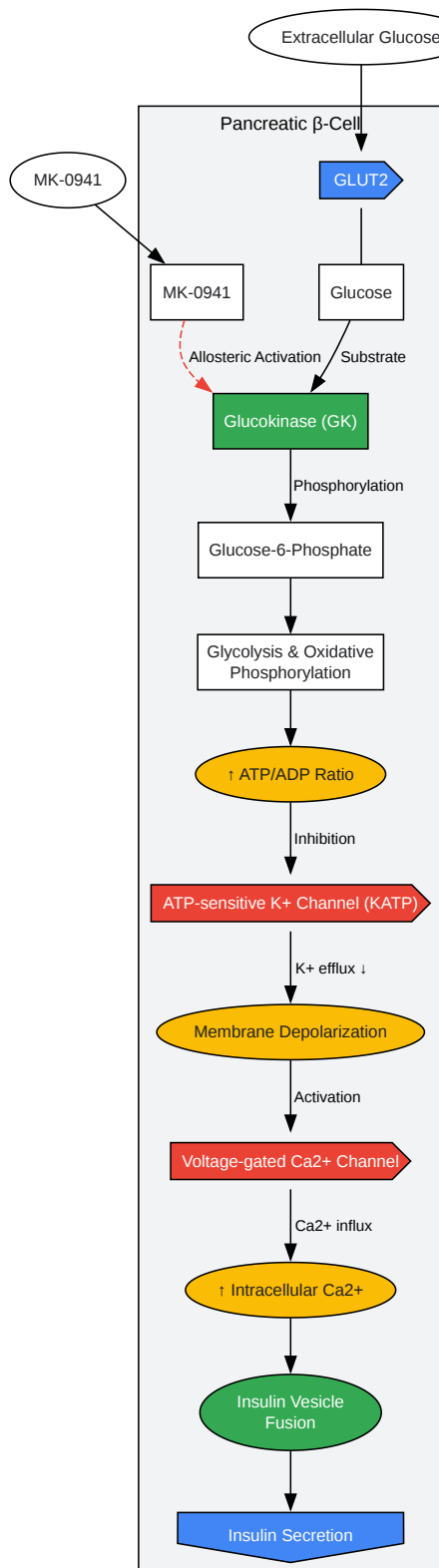
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Shake-Flask Solubility Determination Workflow

Signaling Pathway of MK-0941 in Pancreatic β -Cells

MK-0941 is an allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism, particularly in pancreatic β -cells and hepatocytes. In pancreatic β -cells, glucokinase acts as a glucose sensor, and its activation by MK-0941 enhances glucose-stimulated insulin secretion (GSIS). The following diagram illustrates the signaling cascade initiated by the activation of glucokinase.

MK-0941 Mediated Glucokinase Activation and Insulin Secretion



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References

- [1. caymanchem.com](http://caymanchem.com) [caymanchem.com]
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